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Compound of Interest

Compound Name: TTT 3002

Cat. No.: B612027 Get Quote

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on TTT-3002, a

highly potent and selective small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3).

Constitutive activation of FLT3 through mutations, such as internal tandem duplications (ITD)

and point mutations (PM) in the tyrosine kinase domain (TKD), is a key driver in a significant

portion of acute myeloid leukemia (AML) cases and is associated with a poor prognosis.[1][2]

[3][4][5] TTT-3002 has demonstrated significant promise as a therapeutic agent by effectively

inhibiting FLT3 autophosphorylation and downstream signaling pathways, leading to anti-

leukemic activity in various preclinical models.[6][7][8][9]

Quantitative Analysis of TTT-3002 Inhibitory Activity
TTT-3002 has been identified as one of the most potent FLT3 inhibitors discovered to date.[6]

[8][9] Its inhibitory activity has been quantified through various in vitro assays, demonstrating

picomolar to low nanomolar efficacy against both common and resistance-conferring FLT3

mutations.

Table 1: Inhibition of FLT3 Autophosphorylation by TTT-
3002
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Cell Line
FLT3 Mutation
Status

IC50 (pM) for FLT3
Autophosphorylati
on

Reference

Molm14 FLT3/ITD 100 - 250 [6][8][9]

MV4-11 FLT3/ITD 100 - 250 [6]

Ba/F3-FLT3/ITD FLT3/ITD ~100 - 250 [10]

Ba/F3-FLT3/D835Y FLT3/PM (TKD) ~100 - 250 [10]

SEM-K2
Overexpressed

FLT3/WT
~500 [10]

Ba/F3-FLT3/ITD (TKI

resistant mutants)

F691L/ITD,

D835Y/ITD,

N676K/ITD

< 250 - 500 [11]

Table 2: Inhibition of Cell Proliferation by TTT-3002
Cell Line

FLT3 Mutation
Status

Proliferation IC50
(nM)

Reference

Molm14 FLT3/ITD 0.49 - 0.92 [6][8]

MV4-11 FLT3/ITD 0.49 - 0.92 [6][8]

Ba/F3-FLT3/PM

(various)

D835Y/F/V/H, I836

mutations, V579A,

D593Δ

Low nanomolar range [11]

Ba/F3-FLT3/ITD (TKI

resistant mutants)
G697R/ITD 11 [11]

Ba/F3-FLT3/ITD

(other resistant

mutants)

F691L/ITD, etc. ~1 [11]

Mechanism of Action and Signaling Pathway
Inhibition
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FLT3 is a receptor tyrosine kinase that, upon activation, dimerizes and autophosphorylates,

initiating downstream signaling cascades crucial for cell survival and proliferation, including the

PI3K/AKT, RAS/MAPK, and STAT5 pathways.[2][12][13] Mutations in FLT3 lead to ligand-

independent constitutive activation of these pathways.[1][2] TTT-3002 exerts its anti-leukemic

effects by directly inhibiting the kinase activity of FLT3, thereby blocking its autophosphorylation

and the subsequent activation of these critical downstream signaling molecules.[6][10]
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Figure 1: FLT3 signaling pathway and the inhibitory action of TTT-3002.
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Studies have shown that treatment with TTT-3002 leads to a dose-dependent decrease in the

phosphorylation of FLT3 and its downstream targets, including STAT5, AKT, and MAPK, in cell

lines harboring FLT3-ITD and FLT3-D835Y mutations.[10]

Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of TTT-

3002's activity.

Cell-Based FLT3 Autophosphorylation Assay
This assay is designed to measure the inhibitory effect of TTT-3002 on the phosphorylation of

the FLT3 receptor within a cellular context.
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Figure 2: Workflow for assessing FLT3 autophosphorylation inhibition.
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Protocol:

Cell Culture: Human leukemia cell lines expressing FLT3 mutations (e.g., Molm14, MV4-11)

are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

Drug Treatment: Cells are treated with increasing concentrations of TTT-3002 or a vehicle

control (DMSO) for 1 hour.[6]

Protein Extraction: Following treatment, cells are harvested and lysed to extract total protein.

Western Blotting: Protein lysates are separated by SDS-PAGE and transferred to a

nitrocellulose or PVDF membrane. The membrane is then probed with primary antibodies

specific for phosphorylated FLT3 (pFLT3) and total FLT3.

Detection and Analysis: Horseradish peroxidase-conjugated secondary antibodies and an

enhanced chemiluminescence (ECL) kit are used for detection.[14] The band intensities are

quantified, and the ratio of pFLT3 to total FLT3 is calculated to determine the half-maximal

inhibitory concentration (IC50).[6]

Cell Proliferation (MTT) Assay
This assay measures the effect of TTT-3002 on the metabolic activity of cells, which is an

indicator of cell viability and proliferation.

Protocol:

Cell Seeding: Leukemia cells are seeded in 96-well plates.

Drug Exposure: Cells are exposed to a range of TTT-3002 concentrations for 48 hours.[6]

[11]

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated to allow for the formation of formazan crystals by

metabolically active cells.

Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance

is measured at a specific wavelength (e.g., 570 nm).
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Data Analysis: Cell proliferation IC50 values are calculated by comparing the absorbance of

treated cells to that of untreated controls.[14]

In Vitro Kinase Assay
This cell-free assay directly measures the ability of TTT-3002 to inhibit the enzymatic activity of

purified FLT3 kinase. A common method is the ADP-Glo™ Kinase Assay.

ADP-Glo™ Kinase Assay Principle

Kinase Reaction:
FLT3 + Substrate + ATP
(with/without TTT-3002)

ADP-Glo™ Reagent Addition:
Depletes remaining ATP

Kinase Detection Reagent Addition:
Converts ADP to ATP,

then ATP to light

Luminescent Signal
(proportional to ADP produced)

Click to download full resolution via product page

Figure 3: Principle of the ADP-Glo™ in vitro kinase assay.

Protocol:

Reaction Setup: The kinase reaction is set up in a buffer containing purified FLT3 enzyme, a

suitable substrate, and ATP. TTT-3002 at various concentrations is included to assess its

inhibitory effect.[15]
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Kinase Reaction: The reaction is incubated to allow for the conversion of ATP to ADP by the

FLT3 kinase.[15]

ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete

the remaining ATP.[15]

ADP to ATP Conversion and Luminescence: Kinase Detection Reagent is added, which

converts the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is

then used by a luciferase to generate a luminescent signal.[15]

Signal Measurement: The luminescence is measured, which directly correlates with the

amount of ADP produced and thus the activity of the FLT3 kinase.[15]

Activity Against Drug-Resistant Mutants
A significant challenge in the treatment of FLT3-mutated AML is the development of resistance

to tyrosine kinase inhibitors (TKIs). TTT-3002 has demonstrated potent activity against various

FLT3 mutations that confer resistance to other TKIs, such as the F691L gatekeeper mutation.

[11][14] This broad spectrum of activity suggests that TTT-3002 may be effective in patients

who have relapsed on other FLT3 inhibitors.

Conclusion
TTT-3002 is a highly potent inhibitor of FLT3 autophosphorylation, demonstrating picomolar to

low nanomolar efficacy against wild-type, ITD, and various point mutations, including those

associated with drug resistance. Its mechanism of action involves the direct inhibition of FLT3

kinase activity, leading to the suppression of critical downstream signaling pathways and

subsequent inhibition of leukemia cell proliferation. The preclinical data strongly support the

further development of TTT-3002 as a promising therapeutic agent for the treatment of FLT3-

mutant AML.[6][8][9]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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